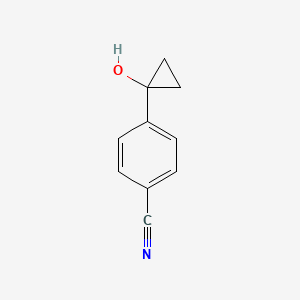
4-(1-Hydroxycyclopropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxycyclopropyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a cyclopropyl ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)benzonitrile typically involves the reaction of benzaldehyde derivatives with cyclopropyl reagents under specific conditions. One common method includes the use of hydroxylamine hydrochloride to convert benzaldehyde to benzonitrile . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as Fe3O4-CTAB nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
4-(1-Hydroxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted benzonitriles.
科学的研究の応用
4-(1-Hydroxycyclopropyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Hydroxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzonitrile: Lacks the cyclopropyl and hydroxyl groups.
4-Hydroxybenzonitrile: Contains a hydroxyl group but lacks the cyclopropyl ring.
Cyclopropylbenzonitrile: Contains a cyclopropyl ring but lacks the hydroxyl group.
Uniqueness
4-(1-Hydroxycyclopropyl)benzonitrile is unique due to the presence of both the cyclopropyl ring and the hydroxyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
4-(1-hydroxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4,12H,5-6H2 |
InChIキー |
AYGPYADGAJLVRQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


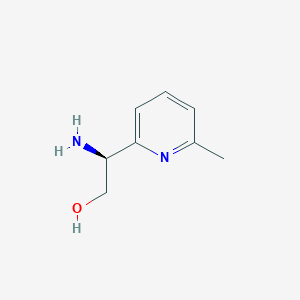
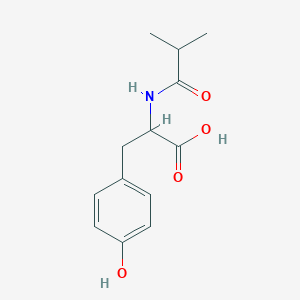
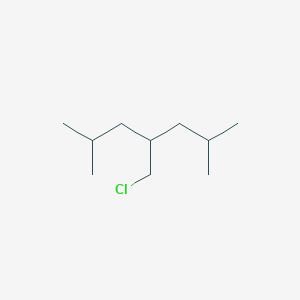
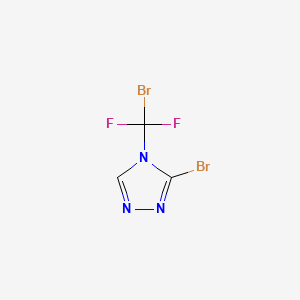
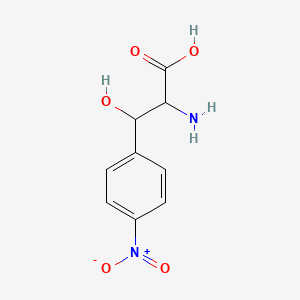

![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
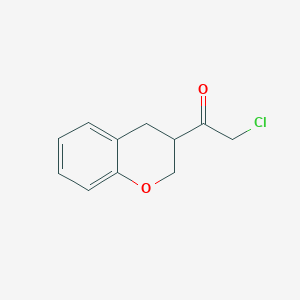


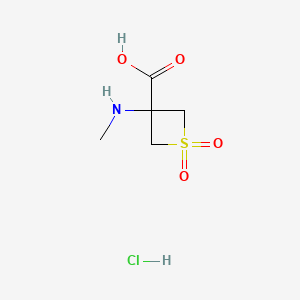
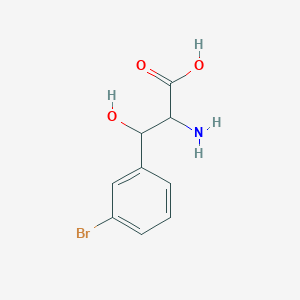
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

